molecular formula C10H11N3 B563570 8-Amino-7-(methylamino)quinoline CAS No. 1076198-84-9

8-Amino-7-(methylamino)quinoline

Cat. No.: B563570
CAS No.: 1076198-84-9
M. Wt: 173.219
InChI Key: MLYXWCHYCCMJRC-UHFFFAOYSA-N
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Description

8-Amino-7-(methylamino)quinoline is a synthetic compound belonging to the class of 8-aminoquinolines. It is known for its applications in medicinal chemistry, particularly in the treatment and prevention of malaria caused by Plasmodium vivax and Plasmodium ovale. This compound has been used for over 60 years and is considered an essential medicine by the World Health Organization.

Scientific Research Applications

8-Amino-7-(methylamino)quinoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antimalarial agent, with derivatives like primaquine and tafenoquine being effective against the liver stages of Plasmodium infections . Additionally, it serves as a directing group in organic synthesis, facilitating the formation of amides and other functional groups .

In medicinal chemistry, this compound derivatives are explored for their potential anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . These compounds are also investigated for their role in developing new materials and as catalysts in various chemical reactions .

Safety and Hazards

8-Amino-7-(methylamino)quinoline is classified as having acute toxicity, both oral and dermal, and may cause skin sensitization . It is also hazardous to the aquatic environment . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-7-(methylamino)quinoline typically involves the Skraup reaction, a classic method for assembling quinoline rings from suitable aniline-type precursors . This reaction can be modified using the Doebner-Miller synthesis, which employs a separately prepared α,β-unsaturated carbonyl compound, such as crotonaldehyde, instead of glycerol and sulfuric acid . Another method involves the reduction of 8-nitro-7-methylquinoline using stannous chloride as a reducing agent .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The Skraup reaction and its modifications are commonly used due to their efficiency in producing quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-7-(methylamino)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction of 4-chloro-6,7-dimethoxyquinoline with dimethylamine results in the substitution of the chlorine atom with an NMe2 group .

Common Reagents and Conditions: Common reagents used in these reactions include dimethylamine, stannous chloride, and α,β-unsaturated carbonyl compounds . Reaction conditions often involve heating in solvents like DMF (dimethylformamide) to facilitate the substitution reactions .

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are often used in medicinal chemistry for their biological activities .

Comparison with Similar Compounds

    Primaquine: An 8-aminoquinoline derivative used for the radical cure of malaria.

    Tafenoquine: A primaquine analog with a longer elimination half-life, used for treating relapses of Plasmodium vivax malaria.

    Chloroquine: A 4-aminoquinoline derivative known for its antimalarial properties.

Uniqueness: 8-Amino-7-(methylamino)quinoline is unique due to its dual amino groups, which enhance its biological activity and make it a versatile compound in medicinal chemistry . Its ability to act as a directing group in organic synthesis further distinguishes it from other similar compounds .

Properties

IUPAC Name

7-N-methylquinoline-7,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-12-8-5-4-7-3-2-6-13-10(7)9(8)11/h2-6,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYXWCHYCCMJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=CC=N2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652435
Record name N~7~-Methylquinoline-7,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-84-9
Record name N7-Methyl-7,8-quinolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~7~-Methylquinoline-7,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-methyl-8-nitroquinolin-7-amine (1.6 g, 7.9 mmol) in MeOH (25 mL) was added hydrazine hydrate (2.25 g, 455 mmol) and Raney Ni (8 drops). The mixture was stirred at room temperature for 20 minutes. The catalyst was removed by filtration and the filtrate was concentrated to give N7-methylquinoline-7,8-diamine as a yellow solid (1.2 g, yield 80%). ESI MS: m/z 174 [M+H]+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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